DBCO SPAAC Reaction Kinetics Versus CuAAC: Copper-Free Compatibility with Live-Cell and In Vivo Workflows
The DBCO moiety in Deferoxamine-DBCO enables strain-promoted alkyne-azide cycloaddition (SPAAC) with second-order rate constants in the range of 0.3 to 0.9 M⁻¹s⁻¹ . This reaction proceeds spontaneously at physiological pH and temperature without Cu(I) catalysis, eliminating the cytotoxicity and biomolecule degradation associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In contrast, CuAAC typically requires 1–5 mM Cu(I) catalyst, which can induce oxidative damage to proteins and nucleic acids in live-cell or in vivo settings, and often necessitates additional purification steps to remove residual copper . While SPAAC is generally slower than optimized CuAAC (which can achieve rate constants >10 M⁻¹s⁻¹), its copper-free nature makes it the preferred bioorthogonal strategy for applications where cellular viability or biomolecule integrity is critical .
| Evidence Dimension | Click reaction second-order rate constant and catalyst requirement |
|---|---|
| Target Compound Data | 0.3–0.9 M⁻¹s⁻¹ (DBCO SPAAC); no copper catalyst required |
| Comparator Or Baseline | CuAAC: >10 M⁻¹s⁻¹; requires 1–5 mM Cu(I) catalyst |
| Quantified Difference | SPAAC ~10- to 30-fold slower but copper-free, enabling biocompatible workflows |
| Conditions | Physiological pH, ambient temperature; SPAAC rate measured for DBCO-azide cycloaddition |
Why This Matters
This enables Deferoxamine-DBCO conjugation to azide-labeled antibodies or peptides in live-cell imaging and in vivo pretargeting workflows without copper-induced cytotoxicity or biomolecule degradation.
- [1] Lumiprobe. DBCO-amine trifluoroacetate: DBCO reacts instantly with azides, rate much higher than copper-catalyzed reaction. View Source
